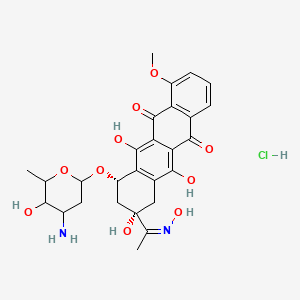
Daunomycin, monohydrochloride, sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomyces peucetius. It exhibits high cytotoxic activity against both normal and neoplastic cells, making it a potent chemotherapeutic agent . Daunomycin, monohydrochloride, sesquihydrate is a specific form of this compound, often used in medical and scientific research due to its stability and solubility properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Daunomycin is typically synthesized through fermentation of Streptomyces peucetius cultures, followed by extraction and purification processes . The compound can also be chemically synthesized from daunomycinone, involving multiple steps of glycosylation and acetylation .
Industrial Production Methods: Industrial production of daunomycin involves large-scale fermentation processes, where optimized conditions such as pH, temperature, and nutrient supply are maintained to maximize yield. Post-fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Daunomycin undergoes several types of chemical reactions, including:
Oxidation: Daunomycin can be oxidized to form daunomycinone.
Reduction: Reduction reactions can modify the quinone moiety of daunomycin.
Substitution: Various substitution reactions can occur on the sugar moiety of daunomycin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Daunomycinone
Reduction: Reduced daunomycin derivatives
Substitution: Various daunomycin analogs with modified sugar moieties
Aplicaciones Científicas De Investigación
Daunomycin, monohydrochloride, sesquihydrate is extensively used in scientific research, particularly in the fields of:
Mecanismo De Acción
Daunomycin exerts its effects primarily through intercalation into DNA, disrupting the function of topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . The compound also generates free radicals, leading to oxidative damage of cellular components .
Comparación Con Compuestos Similares
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but differing in its hydroxyl group at the C-14 position.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the C-4’ position.
Idarubicin: A synthetic analog of daunomycin with a modified sugar moiety, enhancing its lipophilicity and cellular uptake.
Uniqueness: Daunomycin is unique due to its specific sugar moiety, daunosamine, which plays a crucial role in its binding affinity and cytotoxicity. Its sesquihydrate form provides enhanced stability and solubility, making it suitable for various research and therapeutic applications .
Propiedades
Número CAS |
34610-60-1 |
|---|---|
Fórmula molecular |
C27H31ClN2O10 |
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H30N2O10.ClH/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3;1H/b29-11-;/t10?,14?,16-,17?,22?,27-;/m0./s1 |
Clave InChI |
CDUCTRPPOAFSES-SHGUKGLYSA-N |
SMILES isomérico |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\O)/C)O)N)O.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















